molecular formula C11H15NO B1588390 (R)-3-Benzylmorpholine CAS No. 481038-59-9

(R)-3-Benzylmorpholine

Cat. No.: B1588390
CAS No.: 481038-59-9
M. Wt: 177.24 g/mol
InChI Key: LSXCLMMIDIVSFG-LLVKDONJSA-N
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Description

®-3-Benzylmorpholine is a chiral morpholine derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Benzylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available morpholine and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Morpholine is reacted with benzyl chloride under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain ®-3-Benzylmorpholine.

Industrial Production Methods: In an industrial setting, the production of ®-3-Benzylmorpholine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity ®-3-Benzylmorpholine on a large scale.

Types of Reactions:

    Oxidation: ®-3-Benzylmorpholine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of ®-3-Benzylmorpholine can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The benzyl group in ®-3-Benzylmorpholine can be substituted with other functional groups through nucleophilic substitution reactions. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, halogenating agents.

Major Products:

    Oxidation: N-oxides of ®-3-Benzylmorpholine.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: ®-3-Benzylmorpholine is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Biology: In biological research, ®-3-Benzylmorpholine is studied for its potential as a ligand in receptor binding studies. It is also used in the development of enzyme inhibitors and other bioactive compounds.

Medicine: ®-3-Benzylmorpholine derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, ®-3-Benzylmorpholine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of ®-3-Benzylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

    (S)-3-Benzylmorpholine: The enantiomer of ®-3-Benzylmorpholine, differing in the spatial arrangement of atoms.

    N-Benzylmorpholine: A non-chiral analog with similar structural features but lacking chirality.

    Benzylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-3-Benzylmorpholine is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications requiring enantioselectivity, such as asymmetric synthesis and chiral drug development. The presence of the benzyl group also enhances its chemical reactivity and binding affinity in various applications.

Properties

IUPAC Name

(3R)-3-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXCLMMIDIVSFG-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426873
Record name (R)-3-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481038-59-9
Record name (R)-3-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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